Ensitrelvir

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

SARS-CoV-2 3CL protease inhibito

Properties

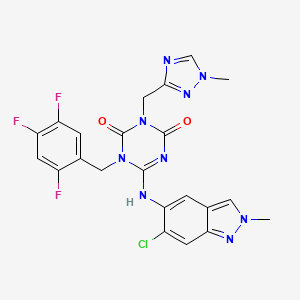

IUPAC Name |

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBBNUOBOFBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N9O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647530-73-0 | |

| Record name | Ensitrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensitrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ensitrelvir's Mechanism of Action Against SARS-CoV-2 Variants: A Technical Guide

Introduction

Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It is a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses.[4][5][6] By targeting this highly conserved enzyme, this compound effectively blocks the viral life cycle, demonstrating broad-spectrum activity against numerous SARS-CoV-2 variants of concern.[7][8] This guide provides a detailed examination of its molecular mechanism, efficacy across variants, resistance profile, and the experimental methodologies used for its characterization.

1. Core Mechanism of Action: Inhibition of 3CL Protease

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (NSPs) that are vital for forming the viral replication and transcription complex (RTC).[5] Inhibition of 3CLpro halts this maturation process, thereby preventing viral replication.[4]

This compound acts as a competitive, reversible inhibitor. High-resolution crystal structures reveal that it binds directly within the substrate-binding pocket of the 3CLpro active site.[2][3] Unlike covalent inhibitors such as nirmatrelvir, this compound does not form a covalent bond with the catalytic cysteine (Cys145) residue. Instead, it occupies the S1, S2, and S1' subsites, mimicking the natural substrate and blocking its access.[2][3][9] This non-covalent interaction is characterized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues, including T26, G143, S144, C145, H163, and E166, which stabilizes the inhibitor within the active site.[5]

2. Efficacy Against SARS-CoV-2 Variants

A key advantage of targeting the 3CLpro is its high degree of conservation across different coronaviruses and SARS-CoV-2 variants, in contrast to the rapidly mutating spike protein.[7][10] This conservation means that this compound retains potent antiviral activity against a wide array of variants, including those that show reduced susceptibility to neutralizing antibodies or spike-targeting therapeutics.

Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2 Variants Summarizes the 50% effective concentration (EC₅₀) values of this compound against various SARS-CoV-2 variants in cell-based assays.

| Variant (Lineage) | Cell Line | EC₅₀ (µM) | Reference |

| Wuhan (A) | VeroE6/TMPRSS2 | 0.37 | [7] |

| Mu (B.1.621) | VeroE6T | 0.41 | [1] |

| Lambda (C.37) | VeroE6T | 0.52 | [1] |

| Theta (P.3) | VeroE6T | 0.44 | [1] |

| Omicron (BA.1.1) | VeroE6T | 0.29 | [1] |

| Omicron (BA.2) | VeroE6T | 0.22 | [1] |

| Omicron (BA.2.75) | VeroE6T | 0.28 | [1] |

| Omicron (BA.4) | VeroE6T | 0.28 | [1] |

| Omicron (BA.5) | VeroE6T | 0.26 | [1] |

| Omicron (BQ.1.1) | VeroE6T | 0.27 | [1] |

| Omicron (XBB.1) | VeroE6T | 0.29 | [1] |

| Omicron (XBB.1.5) | VeroE6/TMPRSS2 | 0.57 | [7] |

| Omicron (CH.1.1.11) | VeroE6/TMPRSS2 | 0.38 | [7] |

Table 2: Inhibitory Activity of this compound Against Wild-Type and Mutant 3CL Protease Presents the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values from enzymatic assays.

| 3CLpro Mutation | IC₅₀ (nM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | 13 | N/A | [9] |

| G15S | 12 | 0.92 | [9] |

| K90R | 13 | 1.0 | [9] |

| P132H (Omicron) | 14 | 1.08 | [9] |

| M49I | - (Kᵢ fold change: 6) | 6.0 | [5][11] |

| G143S | - (Kᵢ fold change: 15) | 15.0 | [5][11] |

| R188S | - (Kᵢ fold change: 5.7) | 5.7 | [5][11] |

The data consistently show that this compound maintains its potency across numerous variants, including the Omicron sublineages that have dominated globally.[1][7] The P132H mutation, a signature of the Omicron variant, has been shown to have no significant impact on this compound's inhibitory activity.[12]

3. Resistance Profile

While 3CLpro is highly conserved, the emergence of resistance is a potential concern with any antiviral. In vitro studies have identified specific mutations in the 3CLpro that can reduce susceptibility to this compound. These include:

-

M49I/L, G143S, R188S: These polymorphisms have been shown to diminish inhibition constants for this compound.[5][11]

-

E166A/V: This substitution can reduce sensitivity to this compound.[13]

-

G23del (Glycine 23 deletion): A deletion at this position has been shown to confer high-level resistance (>1,000-fold) to this compound in vitro.[14] Interestingly, this same mutation paradoxically increases susceptibility to the covalent inhibitor nirmatrelvir.[15]

Despite these in vitro findings, surveillance data from global databases (as of late 2022) indicated that the prevalence of mutations known to affect this compound or nirmatrelvir activity was very low (around 0.5%).[16] Continuous monitoring remains crucial for the early detection of clinically relevant resistant strains.[16]

4. Experimental Protocols

The characterization of this compound's mechanism and efficacy relies on standardized biochemical and cell-based assays.

4.1. Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a drug required to inhibit viral replication in cultured cells. A common method involves measuring the reduction of virus-induced cytopathic effect (CPE).[7]

Methodology:

-

Cell Seeding: VeroE6/TMPRSS2 cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and incubated.[1]

-

Compound Addition: this compound is serially diluted (typically in DMSO) and added to the wells.

-

Viral Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (e.g., 300–3000 TCID₅₀/well).[1]

-

Incubation: The plates are incubated at 37°C with 5% CO₂ for 3 to 4 days to allow for viral replication and CPE development.[1]

-

Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: The EC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistical model.[1]

4.2. 3CLpro Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the 3CL protease. It often utilizes a Förster Resonance Energy Transfer (FRET)-based substrate.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 3CLpro (wild-type or mutant) is expressed and purified.[1]

-

A FRET peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher, is synthesized.

-

This compound is serially diluted in DMSO and then mixed with an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).[1]

-

-

Assay Reaction:

-

Signal Detection: The plate is monitored in a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.

-

Data Analysis: The rate of fluorescence increase is proportional to enzyme activity. Inhibition is calculated relative to a no-drug control, and the IC₅₀ value is determined by fitting the dose-response data.[1]

This compound is a potent, orally bioavailable antiviral that functions through the non-covalent inhibition of the SARS-CoV-2 3CL protease, a highly conserved and essential viral enzyme. Its mechanism of action confers broad and consistent efficacy against a wide range of SARS-CoV-2 variants, including numerous Omicron sublineages. Structural and biochemical studies have precisely elucidated its binding mode within the protease active site. While in vitro studies have identified potential resistance pathways, the clinical prevalence of such mutations appears to be low. The robust, variant-proof mechanism of this compound underscores its importance as a therapeutic tool in the ongoing management of COVID-19.

References

- 1. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural basis of nirmatrelvir and this compound activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterated S-217622 (this compound) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shionogimedical.com [shionogimedical.com]

- 8. Structural basis for the inhibition of coronaviral main proteases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Global prevalence of SARS-CoV-2 3CL protease mutations associated with nirmatrelvir or this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Ensitrelvir: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule designed for high specificity and oral bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8] The crystal structure of this compound in complex with the SARS-CoV-2 main protease (Mpro) has been resolved to high resolutions, such as 1.51 Å and 1.8 Å, providing detailed insights into its binding mode.[9][10]

Data Presentation: Physicochemical Properties of this compound

The key identifying and physicochemical properties of this compound (free base) and its fumarate salt are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | [11] |

| Synonyms | S-217622, Xocova | [1][12] |

| CAS Number | 2647530-73-0 (Free Base); 2757470-18-9 (Fumarate) | [1][11][12] |

| Molecular Formula | C₂₂H₁₇ClF₃N₉O₂ (Free Base); C₂₆H₂₁ClF₃N₉O₆ (Fumarate) | [11][12] |

| Molecular Weight | 531.88 g/mol (Free Base); 647.96 g/mol (Fumarate) | [4][12] |

| Appearance | Solid powder | [1] |

| Solubility | Poorly soluble in water. Soluble in DMSO. Different crystalline forms (metastable Form I, stable Form III, hydrate Form IV) exhibit different solubility profiles. | [13][14] |

| LogP | 2.7 - 2.8 | [13] |

| pKa (base) | 2.8 - 2.9 | [13] |

Mechanism of Action

This compound's antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites.[17] This cleavage process is an essential step for releasing functional non-structural proteins that form the viral replication-transcription complex (RTC).[18][19]

By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting with the S1, S2, and S1' subsites, this compound blocks the protease's catalytic activity.[7][9] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key advantage of this compound is its high selectivity for the viral protease over human proteases such as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target effects.[3]

Quantitative Antiviral and Pharmacokinetic Data

This compound has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic properties in clinical studies.

Data Presentation: In Vitro Antiviral Activity

| Parameter | Value | Description | Reference(s) |

| IC₅₀ vs. SARS-CoV-2 3CLpro | 13 nM | The half-maximal inhibitory concentration against the isolated 3CL protease enzyme in a biochemical assay. | [1][3][4] |

| EC₅₀ vs. SARS-CoV-2 (VeroE6/TMPRSS2) | 0.29 - 1.4 µM | The half-maximal effective concentration in cell-based assays against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta. | [3] |

| Selectivity vs. Human Proteases | IC₅₀ > 100 µM | Inhibitory concentration against human proteases (caspase-2, chymotrypsin, thrombin, cathepsins B, D, G, L), indicating high selectivity. | [3] |

Data Presentation: Pharmacokinetic Parameters in Humans

| Parameter | Value | Description | Reference(s) |

| Bioavailability | Orally bioavailable | The drug is effectively absorbed after oral administration. | [3][8] |

| Half-life (t₁/₂) | Approx. 42.2 - 51 hours | The long elimination half-life supports a once-daily dosing regimen. | [20][21] |

| Effect of Food | No clinically meaningful impact on total exposure (AUC). Tmax is delayed in the fed state. | This compound can be administered without regard to meals. | [21][22] |

| Clinical Dosing | Day 1: 375 mg (loading dose)Days 2-5: 125 mg (maintenance dose) | Dosing regimen used in Phase 3 clinical trials (e.g., SCORPIO-SR). | [20][23][24] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound.

SARS-CoV-2 3CL Protease Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant 3CLpro.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.[9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by 3CLpro, leading to an increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of this compound (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5).[25]

-

The enzymatic reaction is initiated by adding the FRET peptide substrate.

-

The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.

-

The rate of reaction is calculated for each this compound concentration.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]

-

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of this compound in inhibiting viral replication in a cellular context.

-

Principle: The assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by SARS-CoV-2 infection.

-

Methodology:

-

Cell Seeding: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are seeded into 96-well plates.[3][25]

-

Compound Addition: The following day, the cell culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.

-

Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[26]

-

Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO₂ to allow for viral replication and the development of CPE.[25]

-

Viability Assessment: Cell viability is quantified using a luminescent assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[25][26]

-

Data Analysis: EC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of this compound in a living organism.

-

Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2 infection.[27][28]

-

Methodology:

-

Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g., Gamma or Delta variant).[27][29]

-

Treatment: Oral administration of this compound or a vehicle control is initiated at a specified time point, which can be prophylactic (before infection) or therapeutic (after infection). Dosing can be once or multiple times daily.[3][29]

-

Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified by TCID₅₀ assay or qRT-PCR.[3][27]

-

Data Analysis: The reduction in lung viral titers in the this compound-treated groups is compared to the vehicle control group to determine in vivo efficacy.

-

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]

- 8. Novel Investigational Anti-SARS-CoV-2 Agent this compound “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. This compound | C22H17ClF3N9O2 | CID 162533924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | SARS-CoV | TargetMol [targetmol.com]

- 15. contagionlive.com [contagionlive.com]

- 16. This compound, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 17. Structural basis of nirmatrelvir and this compound activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of this compound Fumaric Acid? [synapse.patsnap.com]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. Research to evaluate safety and impact of long COVID intervention with this compound for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]

- 21. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent this compound Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Phase 1 Study of this compound Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medrxiv.org [medrxiv.org]

- 24. Population Pharmacokinetics of this compound in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor this compound in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Ensitrelvir: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It functions as a selective, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, as it processes viral polyproteins into functional proteins essential for the virus's life cycle.[4] The 3CL protease is highly conserved among coronaviruses, and no human proteases with similar substrate specificity have been identified, making it an ideal target for antiviral therapy.[3][5]

Preclinical evaluation in animal models is a cornerstone of antiviral drug development, providing essential data on a drug's in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This technical guide synthesizes the available data on this compound's performance in key animal models, focusing on its pharmacokinetic profile, pharmacodynamic efficacy, and the crucial link between drug exposure and antiviral effect.

Mechanism of Action

The replication of SARS-CoV-2 inside a host cell begins with the translation of viral RNA into large polyproteins. The 3CL protease is responsible for cleaving these polyproteins at 11 different sites to release individual non-structural proteins.[4] These smaller proteins then assemble into the viral replication and transcription complex. By targeting and inhibiting the 3CL protease, this compound blocks this essential cleavage process, thereby halting the formation of the replication machinery and preventing the production of new viral particles.[3][4] Structural studies have revealed that this compound binds to the substrate-binding pocket of the 3CL protease, specifically at the S1, S2, and S1' subsites.[2]

Pharmacodynamics in Animal Models

This compound has demonstrated potent antiviral efficacy in various animal models of SARS-CoV-2 infection, including mice and hamsters. The primary pharmacodynamic outcomes measured in these studies are reductions in viral load, improvements in clinical signs (body weight loss), and increased survival rates.[6]

Mouse Models

In delayed-treatment mouse models, where treatment is initiated 24 hours post-infection to better mimic a clinical scenario, this compound has been shown to reduce viral loads in the lungs in a dose-dependent manner.[6][7] This antiviral activity correlates with improved survival, reduced body weight loss, decreased pulmonary lesions, and suppression of inflammatory cytokine and chemokine levels.[6][8]

Syrian Hamster Models

Syrian hamsters are a robust model for SARS-CoV-2 pathogenesis. In studies using this model, this compound has been shown to reduce viral levels in both the lungs (lower airway) and nasal turbinates (upper airway).[5] Furthermore, in a hamster aerosol transmission model, post-infection administration of this compound to infected "index" hamsters suppressed viral shedding in a dose-dependent manner.[9] Prophylactic administration to naive "contact" hamsters also protected them from infection.[9][10]

Table 1: Summary of this compound Pharmacodynamic Efficacy in Animal Models

| Animal Model | SARS-CoV-2 Strain | Dosing Regimen (Oral, unless specified) | Key Pharmacodynamic Outcomes | Reference(s) |

|---|---|---|---|---|

| BALB/c Mouse | Gamma | ≥8 mg/kg BID for 3 days | Significant reduction in lung viral titers. | [8] |

| BALB/c Mouse | Gamma | ≥16 mg/kg QD for 2 days | Significant reduction in lung viral titers. | [6][11] |

| BALB/c Mouse | Gamma | ≥8 mg/kg BID for 2 days | Significant reduction in lung viral titers. | [6][11] |

| BALB/c Mouse | Gamma | ≥8 mg/kg TID for 2 days | Significant reduction in lung viral titers. | [6][11] |

| Aged BALB/c Mouse | Mouse-Adapted (MA-P10) | ≥64 mg/kg (single subcutaneous dose) 24h pre-infection | Significantly protected against lethality and inhibited body weight loss; suppressed lung viral titers. | [12][13][14] |

| Syrian Hamster | Delta | 250 or 750 mg/kg (subcutaneous) 12h pre-infection | 750 mg/kg dose reduced aerosol transmission and suppressed body weight/lung weight increase. | [10] |

| Syrian Hamster | Not Specified | Post-infection treatment (3 doses) | Dose-dependent suppression of virus shedding. |[9] |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in SARS-CoV-2 infected mice have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a link between drug exposure and antiviral effect. Plasma concentrations of this compound were simulated based on previously reported PK data to support PK/PD analyses.[7][11]

Table 2: Simulated Pharmacokinetic Parameters of this compound in Plasma of SARS-CoV-2-Infected Mice (48h post-first administration)

| Dosing Regimen (mg/kg) | Cmax (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | C₄₈ₕ (ng/mL) |

|---|---|---|---|

| Once Daily (QD) | |||

| 8 | 2000 | 25600 | 237 |

| 16 | 4000 | 51200 | 474 |

| 32 | 8000 | 102000 | 949 |

| 64 | 16000 | 205000 | 1900 |

| Twice Daily (BID) | |||

| 8 | 2000 | 36300 | 1140 |

| 16 | 4000 | 72600 | 2290 |

| 32 | 8000 | 145000 | 4580 |

| 64 | 16000 | 290000 | 9150 |

| Thrice Daily (TID) | |||

| 8 | 2000 | 43600 | 1900 |

| 16 | 4000 | 87200 | 3800 |

| 32 | 8000 | 174000 | 7600 |

| 64 | 16000 | 349000 | 15200 |

Data derived from figures and text in "Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor this compound in a SARS-CoV-2 Infection Mouse Model" and are estimated representations.[7]

In a prophylactic study in aged mice, a single subcutaneous administration of this compound resulted in mean plasma concentrations of 1,740 ng/mL, 2,990 ng/mL, 3,110 ng/mL, and 3,370 ng/mL at 24 hours post-dose for the 32, 64, 96, and 128 mg/kg groups, respectively.[13]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A key objective of preclinical studies is to identify the PK parameters that are most predictive of the pharmacodynamic effect. For this compound, PK/PD analyses in infected mouse models have revealed that the antiviral efficacy, measured as a reduction in lung viral titers, is strongly correlated with sustained plasma concentrations.[7][11]

The PK parameters found to be most predictive of viral titer reduction are:

-

AUC₀₋₄₈: The area under the plasma concentration-time curve over 48 hours.[7][11]

-

C₄₈ₕ: The plasma concentration at 48 hours after the first dose.[7][11]

-

TimeHigh: The total time that the plasma concentration remains above a target concentration.[7][11]

These findings suggest that maintaining a sufficient plasma concentration of this compound throughout the dosing period is critical for maximizing its antiviral activity.[6][11] Specifically, the plasma concentration at 24 hours post-infection was identified as a key determinant for prophylactic efficacy in mice, with concentrations ≥2.99 μg/mL (2,990 ng/mL) resulting in a significant protective effect.[12][13]

Key Experimental Protocols

The methodologies employed in preclinical animal studies are critical for the interpretation and reproducibility of results. Below are summaries of typical protocols used for evaluating this compound.

Delayed-Treatment Efficacy Model in Mice

This protocol is designed to evaluate the therapeutic efficacy of an antiviral after an infection has been established.

-

Animal Model: Female BALB/cAJcl mice (e.g., 5 or 20 weeks old).[6][8]

-

Virus Strain: SARS-CoV-2 gamma strain (hCoV-19/Japan/TY7-501/2021) or mouse-adapted SARS-CoV-2 MA-P10.[6]

-

Infection: Mice are intranasally infected with a specified titer of the virus (e.g., 1.0 x 10⁴ TCID₅₀).[7]

-

Treatment Initiation: 24 hours post-infection, oral administration of this compound or a vehicle control (e.g., 0.5% methylcellulose solution) begins.[6]

-

Dosing Regimen: this compound is administered at various doses (e.g., 8, 16, 32, 64 mg/kg) and frequencies (e.g., once, twice, or three times daily) for a set duration (e.g., 2-5 days).[8][11]

-

Monitoring: Animals are monitored daily for body weight changes and survival.[6]

-

Endpoint Analysis: At specified time points (e.g., 48 or 72 hours after the first dose), animals are euthanized. Lungs are harvested to quantify infectious viral titers (via TCID₅₀ assay on VeroE6/TMPRSS2 cells) and viral RNA levels (via RT-qPCR).[6][7]

Pharmacokinetic Analysis Protocol

This protocol outlines the process for determining drug concentrations in plasma.

-

Animal Model & Dosing: As per the efficacy study.

-

Sample Collection: Blood samples are collected from animals at multiple time points following drug administration.

-

Plasma Preparation: Blood is processed to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: The resulting concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters like Cmax, Tmax, and AUC. Software such as Phoenix WinNonlin is often used.[15][16]

Conclusion

Preclinical studies in mouse and hamster models have been instrumental in defining the antiviral profile of this compound. The data consistently demonstrate dose-dependent efficacy against SARS-CoV-2, leading to significant reductions in viral replication, improved clinical outcomes, and increased survival. The robust PK/PD relationship established in these models, which highlights the importance of sustained drug exposure for maximal antiviral activity, has provided a strong rationale for the dosing regimens selected for clinical trials. These foundational animal model studies have been critical for the successful clinical development of this compound as a therapeutic agent for COVID-19.[6][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor this compound in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Efficacy of this compound against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral 3CL protease inhibitor this compound suppressed SARS-CoV-2 shedding and infection in a hamster aerosol transmission model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor this compound in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prophylactic effect of this compound in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shionogimedical.com [shionogimedical.com]

- 14. c19early.org [c19early.org]

- 15. researchgate.net [researchgate.net]

- 16. Population Pharmacokinetics of this compound in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Initial Safety and Toxicology Profile of Ensitrelvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, this compound represents a targeted therapeutic approach to managing COVID-19. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from available preclinical and clinical data. The information is intended to support further research and development efforts in the field of antiviral therapies.

Mechanism of Action

This compound functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main protease (Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of the 3CL protease, this compound blocks this cleavage process, thereby halting the viral life cycle.

Preclinical Toxicology Profile

Detailed quantitative data from preclinical toxicology studies are primarily available through regulatory submission documents. However, summaries from these reports provide valuable insights into the safety profile of this compound in animal models.

Acute and Repeat-Dose Toxicity

Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels (NOAELs) are not detailed in the public literature, a study in cynomolgus monkeys was conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical trials. This study found that this compound did not affect fecal or biliary excretion of cholesterol in these animals.[1]

Safety Pharmacology

A standard safety pharmacology core battery, typically including assessments of cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical evaluation. Specific findings for this compound from these studies are not publicly detailed.

Genetic Toxicology

The genetic toxicology of this compound has been evaluated. A mutagenic impurity (Impurity Z) was identified during the drug development process. This impurity was found to be mutagenic. To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a level that ensures human exposure remains below the acceptable Threshold of Toxicological Concern (TTC).[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo chromosomal aberration assays) was likely performed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies have been conducted for this compound. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic findings in offspring that were related to the low body weight of the offspring, which was in turn caused by toxicity in the maternal animals, such as decreased food consumption.[2] The PMDA concluded that the applicant's explanation of the relationship between maternal toxicity and the effects on offspring development was understandable. However, due to the unclear risk in lactating women, it was recommended that information on these nonclinical findings be included in the package insert.[2]

Clinical Safety Profile

The clinical safety of this compound has been evaluated in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with mild-to-moderate COVID-19.

Overview of Clinical Trials

Multiple clinical trials have assessed the safety and efficacy of this compound. Key trials include a Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-HR) in patients with COVID-19.[2][3][4][5][6]

Adverse Events

Across clinical trials, this compound has been generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[7]

Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study [6]

| Adverse Event | This compound 125 mg (N=21) | This compound 250 mg (N=23) | Placebo (N=25) |

| Any TEAE | 10 (47.6%) | 14 (60.9%) | 10 (40.0%) |

| Decrease in HDL | 4 (19.0%) | 9 (39.1%) | 1 (4.0%) |

| Increase in Blood Triglycerides | 2 (9.5%) | 2 (8.7%) | 1 (4.0%) |

| Headache | 1 (4.8%) | 2 (8.7%) | 2 (8.0%) |

| Nasopharyngitis | 1 (4.8%) | 1 (4.3%) | 2 (8.0%) |

Note: Data represents the number of patients (%) experiencing the adverse event.

The most frequently reported treatment-related adverse events were a decrease in high-density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes were generally transient.[3][8] Other reported adverse events included headache and nasopharyngitis.[6] No deaths related to the study drug have been reported in the key clinical trials.[3]

Serious Adverse Events

Serious adverse events (SAEs) have been infrequent in clinical trials with this compound. No treatment-related SAEs were reported in the pivotal SCORPIO-SR study.[3]

Experimental Protocols

Preclinical: In Vivo Efficacy Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound against SARS-CoV-2.

-

Animal Model: Female BALB/cAJcl mice of different ages.

-

Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-CoV-2 MA-P10.

-

Intervention: Oral administration of various doses of this compound or vehicle starting 24 hours post-infection.

-

Assessments: Viral titers and RNA levels in the lungs were quantified using VeroE6/TMPRSS2 cells and RT-qPCR, respectively. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.[9]

Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)

-

Objective: To assess the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120 hours.

-

Intervention: Patients were randomized (1:1:1) to receive either this compound 125 mg (375 mg loading dose on day 1), this compound 250 mg (750 mg loading dose on day 1), or placebo, administered orally once daily for 5 days.

-

Primary Endpoints:

-

Change from baseline in SARS-CoV-2 viral titer on day 4.

-

Time-weighted average change from baseline up to 120 hours in the total score of 12 predefined COVID-19 symptoms.

-

-

Safety Assessments: Monitoring and recording of all adverse events.[10]

References

- 1. This compound as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent this compound Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety Pharmacology - IITRI [iitri.org]

- 5. google.com [google.com]

- 6. A Randomized Phase 2/3 Study of this compound, a Novel Oral SARS-CoV-2 3C-Like Protease Inhibitor, in Japanese Patients with Mild-to-Moderate COVID-19 or Asymptomatic SARS-CoV-2 Infection: Results of the Phase 2a Part - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shionogi Initiates New Drug Application Submission for this compound for Post-Exposure Prophylaxis with the U.S. Food and Drug Administration| SHIONOGI [shionogi.com]

- 8. Prophylactic effect of this compound in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1 Study of this compound Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of this compound in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized, Placebo-Controlled, Phase 2/3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ensitrelvir Synthesis and Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensitrelvir (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on a convergent manufacturing process. The synthesis involves the preparation of three key heterocyclic fragments—an indazole, a 1,2,4-triazole, and a 1,3,5-triazinone—followed by their sequential coupling. Purification of the final active pharmaceutical ingredient (API) is achieved through cocrystallization with fumaric acid, which enhances solubility and stability.[3][4]

Mechanism of Action

This compound functions by selectively inhibiting the SARS-CoV-2 3CL protease (also known as Mpro).[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the assembly of the viral replication-transcription complex. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of deuterated S-217622 (this compound) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Ensitrelvir Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is an oral antiviral agent that has demonstrated efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] It functions as a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[3][4] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the in vitro efficacy of this compound against SARS-CoV-2.

Mechanism of Action of this compound

This compound targets the 3CL protease of SARS-CoV-2, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various SARS-CoV-2 variants in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ancestral (WK-521) | VeroE6/TMPRSS2 | 0.37 ± 0.06 | >100 | >270 | [5] |

| Omicron (BA.1.18) | VeroE6/TMPRSS2 | 0.29 ± 0.05 | >100 | >345 | [5] |

| Omicron (BA.2) | VeroE6/TMPRSS2 | 0.22 | Not Reported | Not Reported | [4] |

| Omicron (BA.4) | VeroE6/TMPRSS2 | 0.30 | Not Reported | Not Reported | [5] |

| Omicron (BA.5) | VeroE6/TMPRSS2 | 0.37 | Not Reported | Not Reported | [4][5] |

| Omicron (BQ.1.1) | VeroE6/TMPRSS2 | 0.48 | Not Reported | Not Reported | [4][5] |

| Omicron (XBB.1) | VeroE6/TMPRSS2 | 0.57 | Not Reported | Not Reported | [4][5] |

| Mu (B.1.621) | VeroE6/TMPRSS2 | 0.31 | Not Reported | Not Reported | [4] |

| Lambda (C.37) | VeroE6/TMPRSS2 | 0.29 | Not Reported | Not Reported | [4] |

| Ancestral | A549-hACE2 | 0.023 | Not Reported | Not Reported | [6] |

| Ancestral | HEK293T/ACE2-TMPRSS2 | Not Reported | >30 | Not Reported | [7] |

| Delta | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |

| Omicron (BE.1) | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |

| Omicron (XBB.1.5) | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the efficacy of this compound are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Caption: Workflow for the CPE Reduction Assay.

Protocol:

-

Cell Seeding: Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.[6]

-

Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

-

Infection: Add 50 µL of SARS-CoV-2 virus suspension (at a concentration of 300-3000 TCID50 per well) to each well, except for the uninfected control wells.[4]

-

Incubation: Incubate the plate for 3 to 4 days at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.[4]

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels.[4]

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.[4]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

Caption: Workflow for the Cytotoxicity Assay.

Protocol (using CCK-8):

-

Cell Seeding: Seed the desired cell line (e.g., VeroE6, A549) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[9]

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Add 10 µL of various concentrations of this compound to the wells. It is important to test a wide range of concentrations to determine the toxicity profile.

-

Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in the supernatant or cell lysate, providing a direct measure of viral replication.

Caption: Workflow for the qRT-PCR Assay.

Protocol:

-

Cell Culture and Infection: Follow steps 1-5 of the CPE Reduction Assay protocol.

-

Sample Collection: At a predetermined time post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells to extract total RNA.

-

RNA Extraction: Extract viral RNA from the collected samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform one-step quantitative reverse transcription PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value indicates a lower amount of viral RNA. Calculate the reduction in viral RNA levels in the this compound-treated wells compared to the virus control wells. The EC50 can be calculated by plotting the percentage of viral RNA reduction against the drug concentration.

Viral Titer Assays (Plaque Assay and TCID50)

These assays quantify the amount of infectious virus particles.

-

Plaque Assay: This assay measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus.

-

TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus dilution that causes a cytopathic effect in 50% of the infected cell cultures.

The initial steps of cell seeding, compound treatment, and infection are similar to the CPE reduction assay. The subsequent steps involve specific procedures for plaque visualization or endpoint determination.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for evaluating the in vitro efficacy of this compound against SARS-CoV-2. By following these detailed protocols, researchers can obtain consistent and reproducible data on the antiviral activity, cytotoxicity, and selectivity of this compound, contributing to a comprehensive understanding of its therapeutic potential.

References

- 1. In vitro and in vivo characterization of SARS-CoV-2 resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late-Breaking at CROI 2025: SCORPIO-PEP Phase 3 Trial: this compound is the First and Only COVID-19 Oral Antiviral to Demonstrate Prevention of COVID-19 as Post Exposure Prophylaxis | SHIONOGI [shionogi.com]

- 4. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shionogimedical.com [shionogimedical.com]

- 6. Synthesis of deuterated S-217622 (this compound) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy comparison of 3CL protease inhibitors this compound and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ptglab.com [ptglab.com]

Application Notes and Protocols for High-Throughput Screening of Ensitrelvir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] The development of analogs of this compound is a key strategy in the pursuit of next-generation antiviral therapeutics with improved potency, selectivity, pharmacokinetic profiles, and broader activity against emerging coronavirus variants. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel this compound analogs. The workflow incorporates a primary target-based biochemical screen, followed by secondary cell-based assays to confirm antiviral activity and assess cytotoxicity.

Screening Cascade Overview

The screening strategy for this compound analogs follows a logical progression from a highly specific in vitro assay to more biologically relevant cell-based models. This tiered approach is designed to efficiently identify potent and selective compounds while eliminating cytotoxic or inactive molecules early in the process.

Caption: High-throughput screening cascade for this compound analogs.

Primary Screening: Biochemical 3CLpro Inhibition Assay

The primary screen utilizes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory potential of test compounds.[3][4][5] This in vitro assay is highly amenable to HTS, offering robustness and sensitivity.[6]

Assay Principle

The assay employs a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[4] In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity. Inhibitors of 3CLpro will prevent this cleavage, resulting in a reduced fluorescence signal.

References

- 1. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shionogi Advances this compound Fumaric Acid COVID-19 Antiviral Clinical Program|シオノギ製薬(塩野義製薬) [shionogi.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Crystallization of the Ensitrelvir-Protease Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622) is an orally administered, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[3][4] Structural elucidation of the this compound-Mpro complex is crucial for understanding its mechanism of action and for the rational design of next-generation antiviral agents.[1][5] This document provides detailed protocols for the expression, purification, and crystallization of the SARS-CoV-2 Mpro in complex with this compound, based on established methodologies and the publicly available crystal structure (PDB ID: 8HBK).[1]

Mechanism of Action of this compound

This compound functions by binding to the substrate-binding pocket of the SARS-CoV-2 Mpro, specifically interacting with the S1, S2, and S1' subsites.[1] This binding event is non-covalent and effectively blocks the protease's catalytic activity, thereby inhibiting the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral life cycle ultimately suppresses viral replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

Expression and Purification of SARS-CoV-2 Main Protease (Mpro)

This protocol details the expression of a His-SUMO-tagged Mpro in E. coli and its subsequent purification.

Materials:

-

pET-SUMO expression vector containing the SARS-CoV-2 Mpro gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) and Terrific Broth (TB) media

-

Kanamycin and Chloramphenicol

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP

-

Dialysis Buffer (Gel Filtration Buffer): 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Ni-NTA affinity resin

-

SUMO protease

-

Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

-

Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with appropriate antibiotics.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.8-2.0.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate overnight at 18°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-SUMO-Mpro fusion protein with Elution Buffer.

-

SUMO Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of SUMO protease to cleave the His-SUMO tag.

-

Second Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-SUMO tag and the SUMO protease. The flow-through will contain the purified Mpro.

-

Size-Exclusion Chromatography: Concentrate the flow-through and further purify the Mpro by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.

-

Purity and Concentration: Assess the purity of the Mpro by SDS-PAGE. Measure the protein concentration using a spectrophotometer (A280) and adjust to the desired concentration for crystallization trials.

Co-crystallization of this compound-Mpro Complex

This protocol outlines the setup of crystallization experiments for the this compound-Mpro complex using the hanging drop vapor diffusion method.

Materials:

-

Purified SARS-CoV-2 Mpro

-

This compound

-

Crystallization Buffer: 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000[1]

-

Crystallization plates (e.g., 24-well VDX plates)

-

Siliconized glass cover slips

Protocol:

-

Complex Formation: Incubate the purified Mpro (at a concentration of approximately 5 mg/mL) with a 5-10 fold molar excess of this compound for at least 1 hour on ice.[6]

-

Crystallization Setup:

-

Pipette 500 µL of the Crystallization Buffer into the reservoir of a 24-well crystallization plate.

-

On a siliconized cover slip, mix 1 µL of the this compound-Mpro complex solution with 1 µL of the reservoir solution.

-

Invert the cover slip and seal the reservoir to create a hanging drop.

-

-

Incubation: Incubate the crystallization plates at 20°C (293 K).[1]

-

Crystal Monitoring: Monitor the drops for crystal growth over several days to weeks. Crystals of the this compound-Mpro complex are expected to appear within this timeframe.

Data Presentation

The following tables summarize the key quantitative data for the expression, purification, and crystallization of the this compound-Mpro complex.

Table 1: Protein Expression and Purification Parameters

| Parameter | Value | Reference |

| Expression System | E. coli BL21(DE3) | [5] |

| Vector | pET-SUMO | |

| Induction Agent | 0.5 mM IPTG | |

| Induction Temperature | 18°C | |

| Affinity Chromatography Resin | Ni-NTA | |

| Final Protein Buffer | 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT | [6] |

| Final Protein Concentration | ~5 mg/mL | [6] |

Table 2: Crystallization Conditions and Data

| Parameter | Value | Reference |

| Crystallization Method | Hanging Drop Vapor Diffusion | |

| Protein Concentration | ~5 mg/mL | [6] |

| This compound Concentration | 5-10 fold molar excess | [6] |

| Precipitant Solution | 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000 | [1] |

| Temperature | 20°C (293 K) | [1] |

| PDB ID | 8HBK | [1] |

| Resolution | 1.80 Å | [5] |

| Space Group | P 1 21 1 | |

| Unit Cell Dimensions (a, b, c) | 50.7, 84.4, 86.8 Å | |

| Unit Cell Angles (α, β, γ) | 90, 91.1, 90 ° |

Experimental Workflow

Caption: Experimental workflow for this compound-Mpro complex crystallization.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of coronaviral main proteases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ensitrelvir for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ensitrelvir in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-covalent, non-peptidic oral inhibitor that specifically targets the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2.[1][2][3] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional proteins.[4] By binding to the substrate-binding pocket of the 3CL protease, this compound blocks this cleavage process, thereby inhibiting viral replication.[1][2]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

A2: VeroE6 cells, particularly those expressing transmembrane serine protease 2 (TMPRSS2), are commonly used to assess the antiviral activity of this compound against SARS-CoV-2.[5][6][7] Other cell lines that have been used include human primary airway epithelial cells (hAEC) and A549-hACE2 cells.[5][8]

Q3: What is the effective concentration (EC50) of this compound against SARS-CoV-2 and its variants?

A3: The EC50 of this compound can vary depending on the cell line and the specific SARS-CoV-2 variant being tested. Generally, it demonstrates potent antiviral activity in the low- to sub-micromolar range. For instance, in VeroE6/TMPRSS2 cells, EC50 values are often around 0.4 µM for the wild-type virus and various variants of concern, including Alpha, Beta, Gamma, and Delta.[7] Studies have shown EC50 values against different Omicron strains ranging from 0.22 to 0.99 µmol/L in VeroE6/TMPRSS2 cells.[5][9]

Q4: How should I prepare a stock solution of this compound?

A4: this compound fumarate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide at approximately 10 mg/mL.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.[10] For example, a stock solution can be made by dissolving the solid compound in DMSO to a concentration of 10-50 mg/mL.[10][11] It is advisable to purge the solvent with an inert gas before dissolving the compound and to store the stock solution at -20°C or -80°C.[6][7]

Q5: What is the known cytotoxicity of this compound?

A5: this compound generally exhibits low cytotoxicity in the cell lines used for antiviral assays. It is important to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments to establish a therapeutic index (CC50/EC50).

Q6: Is there a known potential for viral resistance to this compound?

A6: As with other antiviral agents, there is a potential for SARS-CoV-2 to develop resistance to this compound. In vitro studies have identified specific amino acid substitutions in the 3CL protease, such as M49L and E166A, that can reduce the susceptibility of the virus to this compound.[12][13] It is important to monitor for the emergence of resistant variants, especially in long-term experiments.[12][13][14]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent Antiviral Activity | - Inaccurate drug concentration due to pipetting errors or degradation.- Variability in virus titer or cell health.- Contamination of cell cultures. | - Prepare fresh serial dilutions of this compound for each experiment.- Regularly check the stability of the stock solution.- Standardize the multiplicity of infection (MOI) and ensure consistent cell seeding density and viability.- Routinely test for mycoplasma and other contaminants. |

| High Cytotoxicity Observed | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to cells.- Cell line is particularly sensitive. | - Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or Neutral Red Uptake) to determine the non-toxic concentration range for your specific cell line.- Ensure the final concentration of DMSO in the culture medium is below the toxic level (typically ≤0.5%).- Consider using a different, more robust cell line if sensitivity persists. |

| Compound Precipitation in Media | - The solubility of this compound is exceeded in the aqueous culture medium.- Interaction with media components. | - Ensure the final concentration of the solvent from the stock solution is sufficient to maintain solubility.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium.- If precipitation persists at the desired concentration, consider using a different formulation or solubilizing agent, though this may impact experimental outcomes.[10] |

| Difficulty Reproducing Results | - Variation in experimental conditions (e.g., incubation time, temperature).- Differences in reagent lots (e.g., serum, media).- Operator variability. | - Strictly adhere to a standardized, written protocol.- Qualify new lots of reagents before use in critical experiments.- Ensure all personnel are trained on the standardized protocol and techniques.[15] |

Quantitative Data Summary

Table 1: In Vitro Efficacy (EC50) of this compound against SARS-CoV-2 Variants

| Cell Line | SARS-CoV-2 Variant | EC50 (µM) | Reference |

| VeroE6/TMPRSS2 | Wuhan (WK-521) | 0.37 | [5] |

| VeroE6/TMPRSS2 | Omicron (BA.1.18) | 0.29 | [5] |

| VeroE6/TMPRSS2 | Omicron (BA.4.6) | 0.30 | [5] |

| VeroE6/TMPRSS2 | Omicron (BF.7) | 0.51 | [5] |

| VeroE6/TMPRSS2 | Omicron (BQ.1.1) | 0.48 | [5] |

| VeroE6/TMPRSS2 | Omicron (XBB.1.5) | 0.57 | [5] |

| VeroE6/TMPRSS2 | Alpha, Beta, Gamma, Delta | ~0.4 | [7] |

| VeroE6T | Omicron (BA.1.1, BA.2, etc.) | 0.22 - 0.52 | [9] |

| hAEC | Omicron (BE.1, XBB.1.5) | 0.06 (EC90) | [5] |

Table 2: Inhibitory Concentration (IC50) of this compound

| Target | IC50 | Reference |

| SARS-CoV-2 3CL Protease | 13 nM | [7][10] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ~50 mg/mL | [10] |

| DMSO | 160 mg/mL | [11] |

| DMSO / Dimethyl formamide | ~10 mg/mL (fumarate salt) | [6] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of this compound required to inhibit virus-induced cell death.

Materials:

-

VeroE6/TMPRSS2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 virus stock

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability stain (e.g., Neutral Red or Crystal Violet)

Methodology:

-

Cell Seeding: Seed VeroE6/TMPRSS2 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no drug" (vehicle control) and "no virus" (cell control) wells.

-

Infection: When cells are confluent, remove the growth medium. Add the diluted this compound and the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Staining: After incubation, remove the medium and stain the cells with a viability dye (e.g., Crystal Violet).

-

Quantification: Elute the dye and measure the absorbance using a plate reader.

-

Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value using regression analysis.

qPCR-based Viral Load Assay

This assay quantifies the reduction in viral RNA production in the presence of this compound.

Materials:

-

A549-hACE2 or other susceptible cells

-

SARS-CoV-2 virus stock

-

This compound stock solution

-

24-well or 48-well plates

-

RNA extraction kit

-

qRT-PCR reagents (primers/probes specific for a viral gene)

-

qRT-PCR instrument

Methodology:

-

Cell Seeding and Infection: Seed cells in multi-well plates. The next day, infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.05) for 1 hour.[8]

-

Treatment: Remove the viral inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.[8]

-

Incubation: Incubate the plates for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

RNA Extraction: Extract viral RNA from the supernatant using a commercial kit.

-

qRT-PCR: Perform qRT-PCR to quantify the viral RNA copy number.

-

Analysis: Calculate the reduction in viral RNA levels for each this compound concentration compared to the vehicle control. Determine the EC50 value based on the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic concentration of this compound.

Materials:

-

Cell line of interest (same as used in antiviral assays)

-

This compound stock solution

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a "no treatment" control.

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Caption: Mechanism of action of this compound targeting the SARS-CoV-2 3CL protease.

References

- 1. Molecular mechanism of this compound inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 4. Research to evaluate safety and impact of long COVID intervention with this compound for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]

- 5. shionogimedical.com [shionogimedical.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of deuterated S-217622 (this compound) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | SARS-CoV-2 3CL Protease Inhibitor | CAS 2647530-73-0 | Buy Xocova from Supplier InvivoChem [invivochem.com]

- 11. This compound | SARS-CoV | TargetMol [targetmol.com]